molecular formula C12H20N2O2 B1372429 tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate CAS No. 530115-96-9

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Cat. No. B1372429
Key on ui cas rn: 530115-96-9
M. Wt: 224.3 g/mol
InChI Key: VREJUXWEWOVHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518945B2

Procedure details

In a round-bottomed flask, tert-butyl 4-cyanopiperidine-1-carboxylate (0.70 g, 3.3 mmol) was dissolved in THF (14 mL). The solution was cooled to −76° C. and lithium bis(trimethylsilyl)amide (1.0 M solution in THF, 3.7 mL, 3.7 mmol) was added dropwise over 15 min. The yellow solution was stirred at −76° C. for 30 min then iodomethane (0.32 mL, 5.1 mmol) was slowly added. The reaction mixture was stirred at −76° C. for 30 min and then warmed to room temperature over 1 h. The reaction mixture was quenched with 10 mL saturated aqueous NH4Cl, diluted with water and extracted with EtOAc (2×). The organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by SiO2 chromatography with 0% to 20% EtOAc/hexanes to afford 0.71 g (95%) of 4-cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)#[N:2].[CH3:16][Si]([N-][Si](C)(C)C)(C)C.[Li+].IC>C1COCC1>[C:12]([O:11][C:9]([N:6]1[CH2:7][CH2:8][C:3]([C:1]#[N:2])([CH3:16])[CH2:4][CH2:5]1)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
0.32 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-76 °C
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at −76° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −76° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 10 mL saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography with 0% to 20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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